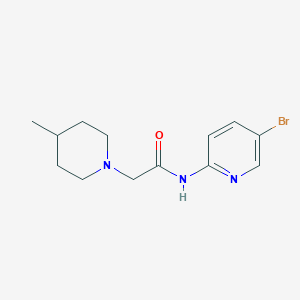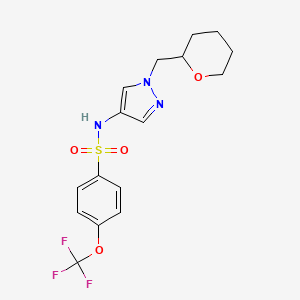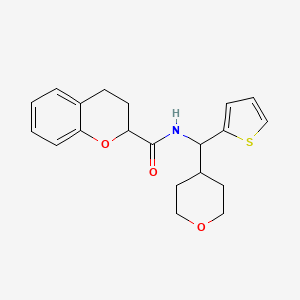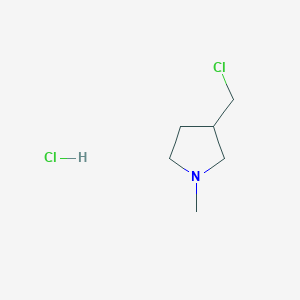
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
The compound under review is structurally related to various heterocyclic compounds, which have been studied for their antitubercular activity. Specifically, compounds with structural similarities, such as hydrazinecarboxamide and triazole derivatives, have been evaluated against strains of M. tuberculosis and other non-tuberculous mycobacteria. These compounds have shown significant antitubercular activities, indicating the potential of the 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide structure to serve as a scaffold for designing new antitubercular agents (Asif, 2014).
Central Nervous System (CNS) Applications
Functional chemical groups present in the compound, particularly heterocyclic structures like triazoles and piperidines, have been identified as potential lead molecules for synthesizing compounds with CNS activity. Such structures have been associated with effects ranging from depression to euphoria and convulsion, suggesting the compound's potential in the development of novel CNS drugs (Saganuwan, 2017).
Optical Sensing and Medicinal Applications
Pyrimidine derivatives, which form part of the compound's structure, are known to have a wide range of biological and medicinal applications. They have been used in the development of optical sensors due to their ability to form coordination and hydrogen bonds, indicating the compound's potential in the field of sensor technology as well as in medicinal chemistry (Jindal & Kaur, 2021).
Antibacterial Activity
Triazole derivatives, similar to the ones in the compound, have been studied for their antibacterial activities, particularly against Staphylococcus aureus. These studies have highlighted the potential of such compounds to serve as bases for designing antibacterial agents, especially against drug-resistant strains (Li & Zhang, 2021).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-2-29-17-6-4-3-5-16(17)25-20(28)15-7-9-26(10-8-15)18-11-19(23-13-22-18)27-14-21-12-24-27/h3-6,11-15H,2,7-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYYGSZSJWGFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,4-dichlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2631783.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2631785.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)

![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)



![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)
